molecular formula C21H20FN3O2 B2795377 N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251683-92-7

N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2795377
CAS No.: 1251683-92-7
M. Wt: 365.408
InChI Key: IUSCOERKINLFPC-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 2,6-dimethylphenyl group and a substituted pyrimidin-4-yloxy moiety. These analogs often exhibit biological activities influenced by substituent variations, including enhanced bioavailability, target affinity, or pesticidal efficacy .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-5-4-6-14(2)20(13)24-18(26)12-27-19-11-15(3)23-21(25-19)16-7-9-17(22)10-8-16/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSCOERKINLFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 2-methylphenylacetyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of 2-Methylphenylacetyl Group: This step often involves acylation reactions using reagents such as acyl chlorides or anhydrides.

    Attachment of Benzenesulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Halogen atoms (like chlorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthesis, physicochemical properties, and applications.

Quinolin-4-yloxyacetamide Derivatives

describes three quinoline-based analogs synthesized via a common procedure (General Procedure E), differing in substituents on the quinoline ring:

N-(3,5-Dimethylphenyl)-2-((2,6-dimethylquinolin-4-yl)oxy)acetamide (13): Yield: 95%, Melting Point: 208–210°C. Features a simple methyl substitution, demonstrating high synthetic efficiency.

N-(3,5-Dimethylphenyl)-2-((2-methyl-6-(trifluoromethyl)quinolin-4-yl)oxy)acetamide (14): Yield: 66%, Melting Point: >210°C. The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduces yield.

N-(3,5-Dimethylphenyl)-2-((2-methyl-6-(trifluoromethoxy)quinolin-4-yl)oxy)acetamide (15): Yield: 47%, Melting Point: 241°C.

Comparison with Target Compound: The pyrimidin-4-yloxy core in the target compound replaces the quinoline ring, likely altering electronic properties and steric bulk. Pyrimidines are smaller and more electron-deficient than quinolines, which may influence binding to biological targets such as enzymes or receptors .

Pesticidal Acetamide Derivatives

and highlight pesticidal acetamides with diverse substituents:

Compound Name Key Substituents Use/CAS RN
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl Herbicide
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) Chloro, propoxyethyl Rice field herbicide
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Methoxy, oxazolidinyl Fungicide

Comparison with Target Compound: The target compound lacks the chloro and alkoxy groups common in herbicides but shares the 2,6-dimethylphenyl motif with oxadixyl. The 4-fluorophenyl and pyrimidinyloxy groups may confer selectivity toward non-pesticidal targets, such as microbial enzymes or mammalian receptors, depending on the application context .

Quinazoline-Based Analog

details N-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide :

  • Molecular Formula : C₂₆H₂₄FN₃OS.
  • Molar Mass : 445.55 g/mol.
  • Key Feature : Quinazoline core with a sulfur linkage (sulfanyl) instead of oxygen.

Comparison with Target Compound: Replacing the pyrimidin-4-yloxy group with a quinazolinylsulfanyl moiety increases molecular weight and introduces sulfur, which may enhance lipophilicity or redox activity.

Simpler Acetamide Derivatives

lists 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide:

  • Molecular Formula : C₁₄H₂₂N₂O.
  • Melting Point : 66–69°C.
  • Feature: Lacks heterocyclic substituents, emphasizing the role of the diethylamino group in modulating solubility and basicity.

Biological Activity

N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FN3OC_{19}H_{20}FN_{3}O with a molecular weight of 321.38 g/mol. The compound features a complex structure that includes a dimethylphenyl group and a pyrimidine derivative, which are known for their biological activity.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation in various types of cancers (e.g., breast, colon, lung) at low micromolar concentrations. For instance, certain derivatives have demonstrated potent topoisomerase II inhibitory activity, which is crucial for DNA replication and repair in cancer cells .
  • Antimicrobial Properties : Compounds with similar chemical frameworks have been reported to possess antibacterial and antiviral activities. Their efficacy against specific pathogens suggests potential therapeutic applications in infectious diseases .

The mechanisms underlying the biological activity of this compound involve:

  • Topoisomerase Inhibition : Inhibition of topoisomerase II leads to disruption in DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Induction : Some studies indicate that similar compounds can increase ROS levels within cancer cells, leading to oxidative stress and cell death .
  • Cell Cycle Arrest : Research has shown that these compounds can induce cell cycle arrest at the G1 phase, preventing further progression of the cell cycle in malignant cells.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that a derivative exhibited IC50 values in the low micromolar range against breast cancer cells, significantly inhibiting proliferation compared to standard chemotherapeutics like etoposide .
  • Antimicrobial Testing : In vitro assays have shown that related compounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness against specific strains .

Data Table: Biological Activities

Activity TypeEffectivenessReference
AnticancerLow micromolar inhibition in breast cancer cells
AntibacterialSignificant activity against multiple bacterial strains
Topoisomerase II InhibitionPotent inhibition observed

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